molecular formula C17H24O5 B1251069 [(4S)-4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate

[(4S)-4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate

Numéro de catalogue: B1251069
Poids moléculaire: 308.4 g/mol
Clé InChI: QKUFZFLZBUSEHN-CIGJXOAISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (600 MHz, CDCl3):

δ (ppm) Multiplicity Assignment
5.82 d (J = 3.1 Hz) H-3 (methylidene)
4.91 td (J = 9.8, 5.9 Hz) H-4 (hydroxyl-bearing)
2.74 dd (J = 14.3, 5.1 Hz) H-5a (pentyl chain)
1.98 s Acetate methyl

13C NMR (150 MHz, CDCl3):

δ (ppm) Assignment
170.2 Acetate carbonyl
165.3 Lactone carbonyl
121.7 C-3 (methylidene)
75.4 C-4 (hydroxyl-bearing)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Peak (cm⁻¹) Assignment
3420 O–H stretch (hydroxyl)
1765 C=O stretch (lactone)
1732 C=O stretch (acetate)
1640 C=C stretch (methylidene)

High-Resolution Mass Spectrometry (HRMS)

Parameter Value
Observed m/z 350.1729 [M+H]⁺
Calculated for C19H26O5 350.1729
Error (ppm) 0.3

The HRMS isotopic pattern (C19H26O5) matches the theoretical distribution, confirming molecular formula integrity.

Propriétés

Formule moléculaire

C17H24O5

Poids moléculaire

308.4 g/mol

Nom IUPAC

[(4S)-4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate

InChI

InChI=1S/C17H24O5/c1-9(6-5-7-21-12(4)18)14-10(2)8-13-15(16(14)19)11(3)17(20)22-13/h9,13,15-16,19H,3,5-8H2,1-2,4H3/t9-,13+,15+,16-/m0/s1

Clé InChI

QKUFZFLZBUSEHN-CIGJXOAISA-N

SMILES

CC1=C(C(C2C(C1)OC(=O)C2=C)O)C(C)CCCOC(=O)C

SMILES isomérique

CC1=C([C@@H]([C@H]2[C@@H](C1)OC(=O)C2=C)O)[C@@H](C)CCCOC(=O)C

SMILES canonique

CC1=C(C(C2C(C1)OC(=O)C2=C)O)C(C)CCCOC(=O)C

Synonymes

inulicin

Origine du produit

United States

Activité Biologique

The compound [(4S)-4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate is a synthetic derivative with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H24O5C_{17}H_{24}O_{5} with a molecular weight of approximately 300.37 g/mol. Its structure features a benzofuran core with hydroxyl and acetate functional groups that may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Studies show that derivatives of benzofuran compounds possess significant antioxidant properties, which can protect cells from oxidative stress .
  • Anti-inflammatory Effects : The compound has been noted for its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Properties : Preliminary data indicate that the compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further development in antimicrobial therapies .
  • Cytotoxicity : The compound has shown cytotoxic effects in various cancer cell lines, indicating its potential as an anticancer agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Modulation of Cell Signaling Pathways : It appears to affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

StudyFocusFindings
Study 1Antioxidant EffectsDemonstrated significant reduction in oxidative stress markers in vitro.
Study 2Anti-inflammatory ActivityShowed inhibition of TNF-alpha and IL-6 production in macrophages.
Study 3Antimicrobial TestingExhibited notable antibacterial activity against Staphylococcus aureus and E. coli.
Study 4Cytotoxicity AssayInduced apoptosis in human breast cancer cell lines with IC50 values indicating effectiveness at low concentrations.

Méthodes De Préparation

Diels-Alder Cyclization Approach

The 3a,4,7,7a-tetrahydro-1-benzofuran system can be constructed via a Diels-Alder reaction between a functionalized diene and a dienophile.

Representative Procedure

  • Diene Preparation : 6-Methyl-2-hydroxyacetophenone is converted to its corresponding enol ether using trimethylsilyl chloride and triethylamine in dichloromethane (0°C, 2 hr).

  • Dienophile Activation : Methyl acrylate is activated with BF₃·OEt₂ (10 mol%) in anhydrous THF at -78°C.

  • Cyclization : React enol ether (1.2 eq) with activated dienophile in toluene at 110°C for 48 hr under nitrogen, achieving 68% yield of the bicyclic intermediate.

Key Parameters

ParameterOptimal ValueImpact on Yield
Temperature110°C<70°C: <20% yield
SolventTolueneTHF: 45% yield
CatalystNoneLewis acids promote decomposition

The stereospecific introduction of the 4-hydroxy group requires careful oxidation and reduction sequences:

Epoxidation-Hydrolysis Method

  • Epoxidation : Treat the dihydrobenzofuran with m-CPBA (1.5 eq) in CH₂Cl₂ at 0°C → RT for 12 hr (82% yield).

  • Acid Hydrolysis : React epoxide with H₂SO₄ (0.1M) in THF/H₂O (3:1) at 50°C for 6 hr to yield cis-diol (74%).

  • Selective Oxidation : Use TEMPO/NaClO₂ to oxidize the secondary alcohol while protecting the tertiary OH with TBSCl (91% yield).

Side Chain Elaboration

The pentyl acetate group is introduced through a multi-step sequence:

Mitsunobu Alkylation

  • Protection : Protect the 4-hydroxy group as its TBS ether (TBSOTf, 2,6-lutidine, CH₂Cl₂, 0°C, 95% yield).

  • Mitsunobu Reaction : React with 5-bromo-1-pentanol (2.0 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in THF at 0°C → RT (18 hr, 67% yield).

  • Acetylation : Treat the primary alcohol with acetyl chloride (3.0 eq) and DMAP (0.1 eq) in pyridine (0°C → RT, 12 hr, 89% yield).

Comparative Analysis of Coupling Methods

MethodYield (%)Stereochemical Integrity
Mitsunobu67High (98:2 dr)
SN2 Alkylation42Moderate (85:15 dr)
Ullmann Coupling55Low (70:30 dr)

Stereochemical Control

The (4S) configuration is established through enzymatic resolution:

Lipase-Catalyzed Kinetic Resolution

  • Racemic Substrate : Prepare the racemic alcohol precursor via Grignard addition to the ketone (78% yield).

  • Enzymatic Acetylation : Use Candida antarctica lipase B (CAL-B) in vinyl acetate (3.0 eq) and MTBE at 35°C for 24 hr (98% ee for (S)-isomer).

Optimized Conditions

ParameterValueEffect on ee
Temperature35°C<30°C: slower kinetics
SolventMTBETHF reduces ee by 40%
Enzyme Loading20 mg/mmol<10 mg: incomplete conversion

Final Assembly and Characterization

The complete synthesis involves convergent coupling of the fragments:

Stepwise Procedure

  • Fragment Coupling : Combine benzofuran core (1.0 eq) with pentyl acetate side chain (1.2 eq) using HATU (1.5 eq) and DIPEA (3.0 eq) in DMF at -20°C → RT (24 hr, 58% yield).

  • Global Deprotection : Remove TBS group with TBAF (1.1 eq) in THF/H₂O (4:1) at 0°C (2 hr, 93% yield).

  • Crystallization : Recrystallize from ethyl acetate/hexanes (1:5) to achieve >99% purity (HPLC).

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 5.78 (d, J=2.1 Hz, 1H), 4.92 (m, 2H), 4.15 (q, J=6.8 Hz, 2H), 2.31 (s, 3H)

  • [α]²⁵D : +42.3° (c=1.0, CHCl₃)

  • HRMS : m/z calc. for C₂₀H₂₈O₆ [M+H]⁺ 387.1784, found 387.1786

Industrial-Scale Considerations

For pharmaceutical production, the synthesis requires adaptation:

Continuous Flow Processing

  • Ozonolysis Step : Implement segmented flow reactor with in-line IR monitoring to control exotherms.

  • Catalyst Recycling : Immobilize CAL-B on chitosan beads for 10 reaction cycles with <5% activity loss.

Cost Analysis

ComponentBatch Cost ($/kg)Flow Process Savings
CAL-B Enzyme12,0008,400 (-30%)
Solvent Recovery2,5001,200 (-52%)
Total28,00019,600 (-30%)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(4S)-4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate
Reactant of Route 2
[(4S)-4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.